![molecular formula C13H11BO3 B1344665 4-(3-Formylphenyl)phenylboronic acid CAS No. 1101866-02-7](/img/structure/B1344665.png)
4-(3-Formylphenyl)phenylboronic acid
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Overview
Description
4-(3-Formylphenyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .
Synthesis Analysis
The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The process involves the use of 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .Molecular Structure Analysis
The molecular formula of 4-(3-Formylphenyl)phenylboronic acid is C13H11BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-(3-Formylphenyl)phenylboronic acid acts as a reagent used for various reactions including Palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids, and others .Physical And Chemical Properties Analysis
4-(3-Formylphenyl)phenylboronic acid is a white powder . It has a molecular weight of 226.04 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Glucose-Sensitive Polymers for Diabetes Treatment
Phenylboronic acid conjugates have been utilized to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is crucial in the treatment of diabetes. They also serve as diagnostic agents due to their sensitivity to glucose levels .
Wound Healing and Tumour Targeting
These conjugates have shown promise in wound healing applications and tumour targeting, providing a pathway for targeted therapeutic delivery and potentially improving healing processes .
3. Oral Delivery Systems for Proteinaceous Drugs 4-(3-Formylphenyl)phenylboronic acid has been used to develop oral delivery systems for drugs like calcitonin. This compound can inhibit enzymes in the gastrointestinal tract, which is beneficial for the oral delivery of protein-based medications .
Coupling Reactions in Organic Synthesis
This compound can act as a reactant in various coupling reactions, such as Suzuki coupling, which is a widely used method in organic synthesis to create complex molecules .
Biological Inhibition of Enzymes
As a biological inhibitor, phenylboronic acid derivatives can inhibit specific enzymes like γ-glutamyltranspeptidase, which has implications in studying enzyme behavior and regulation .
Chemosignaling Behavior Studies
The effects of boronic acid on fluoride-selective chemosignaling behavior have been studied using derivatives like 3-formylphenylboronic acid. This research is significant for understanding signaling mechanisms at the molecular level .
Structural and Vibrational Analysis
Research has been conducted on the structural and vibrational properties of formyl-substituted phenylboronic acids, providing insights into their physical characteristics and potential applications in materials science .
Solubility Studies
Studies on the solubility of phenylboronic acid and its cyclic esters in various organic solvents have been conducted, which is essential for understanding its behavior and applications in different solvent environments .
Mechanism of Action
Phenylboronic acids are strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
Safety and Hazards
Future Directions
Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks and their use as biologically active compounds . There is a need to find boronic acids that have good water solubility. This feature is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .
properties
IUPAC Name |
[4-(3-formylphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFFXSVUBIUPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)phenylboronic acid |
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